Taxoquinone

描述

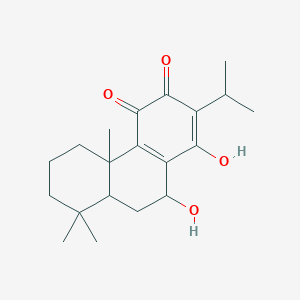

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYPYJGZYLHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944381 |

Source

|

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-41-0, 21887-01-4 |

Source

|

| Record name | TAXOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HORMINON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Taxoquinone from Metasequoia glyptostroboides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of taxoquinone, a bioactive abietane-type diterpenoid, from the dawn redwood tree, Metasequoia glyptostroboides. This document outlines detailed experimental protocols, presents quantitative data from published studies, and includes visualizations of the isolation workflow and a relevant biological pathway.

Introduction

Metasequoia glyptostroboides, a deciduous conifer once known only from fossils, is a unique source of various natural products.[1] Among these compounds, this compound has garnered significant interest for its pharmacological potential, including anticancer and antiviral activities.[2][3] Notably, it has been shown to inhibit the 20S proteasome, a key component of the ubiquitin-proteasome pathway that plays a critical role in cellular protein degradation and is a target for anticancer drug development.[2][3] this compound has also demonstrated anti-amyloidogenic effects, suggesting its potential in the development of therapeutics for Alzheimer's disease.[4][5] This guide consolidates the methodologies for isolating this promising compound for further research and development.

Data on this compound Isolation

The following table summarizes the quantitative data from a representative study on the isolation of this compound from M. glyptostroboides.

| Starting Material | Plant Part | Extraction Solvent | Initial Extract Yield | Final Pure Compound Yield | Reference |

| 2 kg | Dried Cones | Ethyl Acetate | 7 g | 152 mg | [2],[6] |

Experimental Protocols

The isolation of this compound from M. glyptostroboides involves several key steps, including extraction, column chromatography, and preparative thin-layer chromatography. The following protocols are based on methodologies described in the scientific literature.[2][6]

Extraction

-

Plant Material Preparation: Dried cones of M. glyptostroboides (2 kg) are milled into a fine powder to increase the surface area for solvent extraction.[2]

-

Solvent Extraction: The powdered material is then extracted with ethyl acetate at room temperature for 12 days.[2] Alternatively, ethanol has been used for the initial extraction of fruits.[4][5]

-

Concentration: The resulting extract is evaporated under reduced pressure using a rotary evaporator to yield a dried crude extract (7 g from the ethyl acetate extraction).[2]

Chromatographic Purification

The crude extract is subjected to chromatographic techniques to isolate this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh) is used as the adsorbent.[2]

-

Mobile Phase: A solvent system of hexane-ethyl acetate-methanol is employed to elute the compounds.[6] The specific gradient is not detailed in the provided references, but a stepwise gradient from non-polar to more polar compositions is standard practice.

-

Fractionation: The elution is collected in multiple fractions (e.g., 20 fractions).[6]

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel GF254 plates are used for further purification of the this compound-containing fraction (e.g., fraction 12).[6]

-

Mobile Phase: A hexane-ethyl acetate (1:2 v/v) solvent system is used as the mobile phase.[6]

-

Visualization and Isolation: The compound bands are visualized under UV light, and the band corresponding to this compound is scraped from the plate and eluted with a suitable solvent to obtain the pure compound. The final product is obtained as orange needles.[2][6]

-

Compound Characterization

The identity and purity of the isolated this compound are confirmed through various spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance) [2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [6]

-

HMQC (Heteronuclear Single Quantum Coherence) [6]

-

HMBC (Heteronuclear Multiple Bond Correlation) [6]

-

Melting Point Determination (reported as 212-214°C)[2]

Visualized Experimental Workflow and Biological Pathway

To further clarify the isolation process and the biological context of this compound, the following diagrams are provided.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. A Diterpenoid this compound from Metasequoia Glyptostroboides with Pharmacological Potential. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. [PDF] Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents | Semantic Scholar [semanticscholar.org]

- 5. Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Structural Unraveling of Taxoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxoquinone is a naturally occurring abietane diterpenoid quinone that has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the key experimental protocols and spectroscopic data that have been instrumental in its characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₂₀H₂₈O₄, Molar Mass: 332.4 g/mol ) is a significant secondary metabolite first identified in the dawn redwood, Metasequoia glyptostroboides.[1][2] Its abietane diterpenoid core structure, characterized by a three-ring system, is a common motif in natural products and is associated with a wide range of biological activities. The elucidation of its precise chemical architecture has been a result of meticulous extraction, purification, and spectroscopic analysis, with foundational work being attributed to Kupchan and colleagues in 1969. This guide will systematically present the data and methodologies that have defined our current understanding of this compound's structure.

Isolation and Purification

The primary source for the isolation of this compound has been the cones of Metasequoia glyptostroboides. The general workflow for its extraction and purification is outlined below.

Detailed Experimental Protocol: Isolation

-

Plant Material : Air-dried and powdered cones of Metasequoia glyptostroboides are used as the starting material.

-

Extraction : The powdered material is typically extracted with a solvent system such as a mixture of hexane, ethyl acetate, and methanol. This process is often carried out at room temperature over an extended period to ensure exhaustive extraction of secondary metabolites.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography : The crude extract is subjected to column chromatography over silica gel.[2]

-

Fractionation : Elution is performed using a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification : Fractions containing this compound, as identified by TLC, are combined and further purified using preparative TLC with a mobile phase of hexane-ethyl acetate (1:2) to yield the pure compound.[2]

Spectroscopic Data and Structure Elucidation

The determination of this compound's structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Multiplicity |

| 1 | ~36.5 | α: ~2.72 (d, J=13 Hz), β: ~1.2 (m) |

| 2 | ~19.1 | α: ~1.48 (m), β: ~1.27 (m) |

| 3 | ~41.5 | α: ~1.49 (br.d), β: ~1.26 (m) |

| 4 | ~33.4 | - |

| 5 | ~49.8 | ~1.4-1.7 (m) |

| 6 | ~21.7 | α: ~2.67 (dd, J=18, 4 Hz), β: ~2.5 (dd, J=14.5, 18 Hz) |

| 7 | ~68.0 | ~4.75 (dd, J=7.5, 10 Hz) |

| 8 | ~135.0 | - |

| 9 | ~145.8 | - |

| 10 | ~37.9 | - |

| 11 | ~183.3 | - |

| 12 | ~150.3 | - |

| 13 | ~148.2 | - |

| 14 | ~187.8 | - |

| 15 | ~26.9 | ~3.15 (hept, J=7 Hz) |

| 16 | ~21.2 | ~1.22 (d, J=7 Hz) |

| 17 | ~21.2 | ~1.22 (d, J=7 Hz) |

| 18 | ~33.0 | ~1.18 (s) |

| 19 | ~21.5 | ~1.18 (s) |

| 20 | ~17.0 | ~1.20 (s) |

Note: The chemical shifts are approximate and compiled from various sources on abietane diterpenoids. The exact values may vary depending on the solvent and instrument used.

The interpretation of Heteronuclear Multiple Bond Correlation (HMBC) data is key to confirming the connectivity of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The molecular formula is C₂₀H₂₈O₄, corresponding to a molecular weight of 332.4 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the exact mass. The fragmentation pattern in the mass spectrum gives clues about the structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 332 | [M]⁺ (Molecular Ion) |

| 317 | [M - CH₃]⁺ |

| 299 | [M - CH₃ - H₂O]⁺ |

| 289 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 231 | Retro-Diels-Alder fragmentation product |

Note: This is a predicted fragmentation pattern based on the known structure and general fragmentation rules for similar compounds.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit various biological activities, including antioxidant and anticancer effects. While the precise molecular mechanisms are still under investigation, the quinone and hydroquinone moieties are known to play a significant role in these activities.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals.[7] The hydroquinone form can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

Anticancer Activity and Potential Signaling Pathways

Quinone-containing compounds are known to induce apoptosis in cancer cells, often through the generation of ROS and the subsequent activation of stress-related signaling pathways. While specific studies on this compound are limited, it is hypothesized to follow a similar mechanism.

The intrinsic pathway of apoptosis is a likely target. This involves the mitochondria and is regulated by a cascade of caspases. Hydroquinone-induced apoptosis has been shown to proceed via the caspase-9/3 pathway.[8]

Furthermore, the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are common responses to cellular stress, including that induced by quinones, leading to apoptosis.

Conclusion

The chemical structure of this compound has been successfully elucidated through a combination of classical isolation techniques and modern spectroscopic methods. The abietane diterpenoid framework with its quinone functionality provides a basis for its observed biological activities. This technical guide has summarized the key experimental and analytical data that underpin our understanding of this natural product. Further research is warranted to fully explore the therapeutic potential of this compound and to delineate its precise mechanisms of action in biological systems.

References

- 1. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. phcog.com [phcog.com]

- 6. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Taxoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxoquinone, a naturally occurring abietane diterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, anti-diabetic, and antimicrobial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis of its biological activities, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a yellow, powdered compound.[1] Its core chemical structure is based on the abietane skeleton, a common framework for a variety of bioactive natural products.

General and Computed Properties

A summary of the general and computed physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | PubChem[2] |

| Molecular Weight | 332.4 g/mol | PubChem[2] |

| IUPAC Name | 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | PubChem[2] |

| CAS Number | 21764-41-0 | PubChem[2] |

| Appearance | Yellow powder | ChemFaces[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

| XLogP3-AA | 3.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 332.198759 g/mol | PubChem[2] |

| Monoisotopic Mass | 332.198759 g/mol | PubChem[2] |

| Topological Polar Surface Area | 74.6 Ų | PubChem[2] |

Spectral Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. While a comprehensive, publicly available dataset of its spectra is limited, this section provides an overview of the expected spectral characteristics based on its chemical structure and data from related quinone compounds.

1.2.1. NMR Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of this compound. Based on its abietane diterpenoid structure, the following table outlines the expected chemical shift ranges for key protons and carbons.

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| Methyl Protons | 0.8 - 1.5 | Methyl Carbons | 15 - 30 |

| Methylene Protons | 1.0 - 3.0 | Methylene Carbons | 20 - 40 |

| Methine Protons | 1.5 - 4.0 | Methine Carbons | 30 - 60 |

| Aromatic/Vinylic Protons | 6.0 - 7.5 | Aromatic/Vinylic Carbons | 110 - 150 |

| Hydroxyl Protons | Variable | Carbonyl Carbons | 180 - 200 |

1.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aliphatic) | 2850-3000 |

| C=O (quinone) | 1650-1680 |

| C=C (aromatic/vinylic) | 1600-1650 |

1.2.3. UV-Visible (UV-Vis) Spectroscopy

Quinone-containing compounds typically exhibit characteristic absorption maxima in the UV-Vis region. For this compound, dissolved in a solvent like ethanol, the following absorption maxima are anticipated.

| Solvent | Expected λmax (nm) |

| Ethanol | ~254-257 and a weaker band at longer wavelengths |

1.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| Ion | Expected m/z |

| [M]⁺ | 332 |

| Fragment ions | Loss of methyl (CH₃), isopropyl (C₃H₇), and water (H₂O) moieties |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from a natural source and for conducting key biological assays to evaluate its activity.

Isolation and Purification of this compound from Metasequoia glyptostroboides

The following protocol is a generalized procedure based on methods reported for the isolation of diterpenoids from Metasequoia glyptostroboides.[3][4]

α-Glucosidase Inhibitory Assay

This protocol is adapted from standard methods for determining the α-glucosidase inhibitory activity of natural compounds.

-

Preparation of Solutions:

-

Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.

-

Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

-

Dissolve this compound in DMSO to prepare a stock solution, and then dilute with the phosphate buffer to desired concentrations. Acarbose is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the this compound solution (or Acarbose/buffer for control).

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

-

Western Blot Analysis for PI3K/Akt/mTOR Signaling Pathway

This protocol outlines the steps to investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway in cancer cells.

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., MCF-7, PC-3) in appropriate medium.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival. Its dysregulation is a hallmark of many cancers. This compound has been suggested to inhibit this pathway, leading to a reduction in cancer cell proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is observed in many cancers, promoting tumor growth and resistance to therapy. This compound is believed to suppress NF-κB activation.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This technical guide has provided a detailed overview of its physical and chemical properties, along with experimental protocols for its study. The presented information on its modulation of critical signaling pathways, such as PI3K/Akt/mTOR and NF-κB, highlights its potential as a lead compound for the development of novel anticancer and anti-diabetic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

Taxoquinone: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Diterpenoid: Taxoquinone

This technical guide provides a comprehensive overview of this compound, a naturally occurring abietane diterpenoid. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, biological activities, and underlying mechanisms of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Core Compound Information

| Property | Value | Citation(s) |

| CAS Number | 21764-41-0 | [1][2][3] |

| Molecular Formula | C₂₀H₂₈O₄ | [1][2][3] |

| Molecular Weight | 332.4 g/mol | [1][2] |

| IUPAC Name | 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | [2] |

| Synonyms | Horminone, NSC294577 | [2] |

| Physical Description | Yellow powder | [1][3] |

| Source | Found in plants such as Salvia deserta Schang and Metasequoia glyptostroboides. | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity

| Assay/Model | Target | Metric | Value | Citation(s) |

| 20S Proteasome Inhibition Assay | Human Proteasome | IC₅₀ | 8.2 ± 2.4 µg/µL | |

| Antiviral Assay (H1N1) | Influenza A Virus | - | Significant effect at 500 µg/mL |

Enzyme Inhibition

| Enzyme | Metric | Value Range (µg/mL) | Inhibition Range (%) | Citation(s) |

| α-Glucosidase | IC₅₀ | 100 - 3000 | 9.24 - 51.32 | |

| Tyrosinase | IC₅₀ | 200 - 1000 | 11.14 - 52.32 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are protocols for assays in which this compound has shown significant activity.

20S Proteasome Inhibition Assay

This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

20S Proteasome Activity Assay Kit (containing assay buffer, fluorogenic substrate like Suc-LLVY-AMC, and a known proteasome inhibitor for positive control)

-

Cell lysate containing 20S proteasome

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader (excitation ~380 nm, emission ~460 nm)

Procedure:

-

Prepare Cell Lysate:

-

Culture cells of interest to the desired confluency.

-

Harvest cells and wash with cold PBS.

-

Lyse cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to respective wells:

-

Blank: Assay buffer.

-

Negative Control: Cell lysate and assay buffer.

-

Positive Control: Cell lysate and a known proteasome inhibitor.

-

Test Wells: Cell lysate and varying concentrations of this compound.

-

-

Bring the total volume in each well to a consistent amount with assay buffer.

-

-

Reaction Initiation and Incubation:

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration.

-

Cytopathic Effect (CPE) Reduction Assay

This assay determines the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM) with and without serum

-

This compound

-

96-well cell culture plate

-

Cell viability reagent (e.g., MTT, Neutral Red, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

Seed the host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Remove the growth medium from the cell monolayer and add the different concentrations of this compound. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

-

Virus Infection:

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a CO₂ incubator.

-

-

Observation and Staining:

-

Monitor the plate daily for the appearance of CPE in the virus control wells.

-

When the virus control wells show significant CPE (typically 72-96 hours post-infection), perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.

-

Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

-

Signaling Pathway Analysis

This compound is believed to exert its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammation and cell survival. Quinone compounds, likely including this compound, have been shown to inhibit this pathway at multiple levels.

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is common in cancer. This compound is postulated to inhibit this pathway, leading to its anticancer effects.

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound. Continued investigation into its mechanisms of action and in vivo efficacy is warranted.

References

- 1. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]

The Discovery of Taxoquinone: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early studies on the discovery of Taxoquinone, a naturally occurring diterpenoid that has since garnered significant interest for its diverse biological activities. Our focus is on the original isolation, structure elucidation, and initial biological evaluation, providing a foundational understanding for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound (also known as horminone) is a member of the abietane diterpenoid family, characterized by a quinone methide chromophore. Its initial discovery was a result of a systematic search for tumor inhibitors from plant sources. This document provides a detailed account of the pioneering work that led to the identification of this compound, presenting the data and methodologies from these early investigations in a structured and accessible format.

Isolation from Taxodium distichum

The first reported isolation of the compound, initially named taxodione, was by Kupchan and colleagues in 1969 from the seeds of the bald cypress, Taxodium distichum. The isolation procedure was a multi-step process involving solvent extraction and extensive chromatography.

Experimental Protocol: Isolation of this compound

The following protocol is based on the methods described in the early literature.

I. Plant Material and Extraction:

-

Dried seeds of Taxodium distichum were ground to a coarse powder.

-

The powdered material was exhaustively extracted with hexane in a Soxhlet apparatus.

-

The hexane extract was concentrated under reduced pressure to yield a crude oily residue.

II. Preliminary Fractionation:

-

The crude hexane extract was partitioned between hexane and 90% methanol.

-

The methanolic phase, containing the more polar compounds, was separated and concentrated.

III. Chromatographic Purification:

-

The concentrated methanolic fraction was subjected to column chromatography on silica gel.

-

The column was eluted with a gradient of increasing polarity, typically starting with hexane and gradually adding ethyl acetate.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest (as indicated by TLC) were combined.

IV. Final Purification:

-

The combined fractions were further purified by preparative thin-layer chromatography (pTLC) on silica gel plates.

-

The plates were developed using a hexane-ethyl acetate solvent system.

-

The band corresponding to this compound was scraped from the plates and the compound was eluted with ethyl acetate.

-

The solvent was evaporated to yield the purified compound, which was then recrystallized from a suitable solvent system (e.g., acetone-hexane).

Isolation Workflow Diagram

Caption: Isolation and purification workflow for this compound from Taxodium distichum.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques and chemical transformations. The data from these early studies provided the foundational evidence for its chemical structure.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported in the initial studies on this compound.

| Property | Reported Value |

| Appearance | Yellow needles |

| Melting Point | 212-214 °C |

| Molecular Formula | C₂₀H₂₈O₃ |

| Optical Rotation | [α]D +55° (c 0.5, chloroform) |

| UV λmax (EtOH) | 232 nm (ε 11,000), 282 nm (ε 10,500), 385 nm (ε 800) |

| IR (KBr) | 3350, 1675, 1640, 1620, 1595 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.30 (s, 3H), 1.35 (s, 3H), 2.20 (m, 2H), 2.80 (m, 1H), 3.25 (septet, 1H), 5.85 (s, 1H), 6.50 (s, 1H) |

Key Structural Features from Spectroscopic Data

-

UV Spectrum: The absorption bands were indicative of a conjugated system, consistent with the quinone methide structure.

-

IR Spectrum: The bands at 3350 cm⁻¹ suggested the presence of a hydroxyl group, while the absorptions in the 1600-1700 cm⁻¹ region were characteristic of conjugated carbonyl groups.

-

¹H NMR Spectrum: The signals confirmed the presence of four methyl groups, and the downfield shifts of the olefinic and aromatic protons were in agreement with the proposed structure.

Early Biological Activity Studies

The initial interest in this compound was driven by its potential as an antitumor agent. The compound was evaluated in a panel of in vitro and in vivo cancer models.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for the cytotoxicity assays performed in the early studies.

-

Cell Culture: Human epidermoid carcinoma of the nasopharynx (KB) cells were cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., ethanol) and serially diluted to the desired concentrations.

-

Cell Treatment: The cells were seeded in culture plates and, after attachment, were treated with various concentrations of this compound. A vehicle control was also included.

-

Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).

-

Cytotoxicity Assessment: The inhibitory effect of the compound on cell growth was determined using a suitable method, such as protein determination or cell counting.

-

Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated.

In Vitro Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of this compound.

| Cell Line | Assay | IC₅₀ (µg/mL) |

| KB (Human Epidermoid Carcinoma) | Cell Growth | 2.5 |

| Walker 256 Carcinosarcoma (intramuscular) | Tumor Growth | Active |

Signaling Pathway Hypothesis

While the precise mechanism of action was not fully elucidated in the early studies, the cytotoxic activity of quinone-containing compounds often involves the generation of reactive oxygen species (ROS) and interference with cellular redox balance, leading to apoptosis.

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

Conclusion

The early studies on this compound laid a critical foundation for the subsequent investigation of this and related compounds. The detailed methodologies for isolation and the initial spectroscopic and biological data were instrumental in establishing its identity and potential as a bioactive natural product. This technical guide provides a condensed yet comprehensive overview of this pioneering work, intended to serve as a valuable resource for researchers continuing to explore the therapeutic potential of this compound and other natural products.

In Silico Prediction of Taxoquinone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxoquinone, an abietane-type diterpenoid, has demonstrated promising biological activities, including anticancer, antiviral, and antihyperglycemic effects. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a structured approach to computationally assess its therapeutic potential. This guide details the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate the interactions of this compound with key biological targets. Furthermore, it outlines the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Detailed experimental protocols for the validation of these in silico predictions are also provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction to this compound and In Silico Drug Discovery

This compound is a naturally occurring abietane diterpenoid isolated from plants such as Metasequoia glyptostroboides.[1] Preclinical studies have identified its potential as an anticancer agent through inhibition of the 20S proteasome, an antiviral agent against the H1N1 influenza virus, and an inhibitor of α-glucosidase, suggesting its utility in the management of type 2 diabetes.[1][2][3]

In silico drug discovery employs computational methods to streamline the identification and optimization of potential drug candidates.[4] These approaches, including molecular docking, QSAR, and pharmacophore modeling, significantly curtail the time and resources required in traditional drug development pipelines by enabling rapid screening of virtual compound libraries, prediction of pharmacokinetic profiles, and elucidation of mechanisms of action.[4][5] This guide will delineate a systematic in silico workflow to predict and characterize the bioactivity of this compound.

Predicted Bioactivities and Molecular Targets

Based on existing experimental data and the activities of structurally related quinone compounds, the primary predicted bioactivities for this compound are:

-

Anticancer Activity: Primarily through the inhibition of the 20S proteasome.[1][3] The ubiquitin-proteasome pathway is a critical regulator of cellular protein degradation, and its inhibition can induce apoptosis in cancer cells.[6]

-

Antiviral Activity: Specifically against the influenza A (H1N1) virus, likely through the inhibition of viral neuraminidase, an enzyme crucial for viral replication and propagation.[1][3]

-

Antihyperglycemic Activity: Through the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of carbohydrates into absorbable monosaccharides.[2][7][8]

The primary molecular targets for in silico investigation are therefore:

-

Human 20S Proteasome: A key target for anticancer therapy.

-

Influenza A (H1N1) Neuraminidase: A validated target for antiviral drugs.

-

Human α-Glucosidase: A target for managing type 2 diabetes.

In Silico Prediction Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[9] This technique is instrumental in understanding the binding mode of this compound to its molecular targets.

Methodology:

-

Protein Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB IDs: 5L4G (Human 20S Proteasome), 3A4A (Human α-glucosidase), and 3TI6 (Influenza H1N1 Neuraminidase) can be used.[10][11][12] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software.

-

Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations. A grid box is defined around the active site of the protein, and the ligand is allowed to flexibly dock within this space.

-

Analysis of Results: The resulting poses are ranked based on their docking scores (binding affinities), and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein are analyzed.

Table 1: Representative Molecular Docking Data for this compound with Target Proteins

| Target Protein | PDB ID | Putative Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| Human 20S Proteasome | 5L4G | -8.5 to -10.5 | Thr1, Gly47, Ser129 |

| Human α-Glucosidase | 3A4A | -7.0 to -9.0 | Asp215, Glu277, Asp352 |

| Influenza Neuraminidase | 3TI6 | -7.5 to -9.5 | Arg118, Glu276, Arg292 |

Note: The binding affinities and interacting residues are hypothetical examples based on typical values for small molecule inhibitors of these targets and require specific computational studies on this compound for validation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[13] A QSAR model can be developed to predict the bioactivity of new compounds, including analogs of this compound.

Methodology:

-

Dataset Collection: A dataset of structurally diverse abietane diterpenoids with experimentally determined bioactivities (e.g., IC50 values for cytotoxicity) is compiled.[14][15][16]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.[17][18]

-

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.[19] Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[17]

Table 2: Representative QSAR Model Parameters for Abietane Diterpenoid Cytotoxicity

| Parameter | Value | Description |

| R² | 0.85 - 0.95 | Coefficient of determination (goodness of fit) |

| Q² | 0.70 - 0.85 | Cross-validated coefficient of determination (predictive ability) |

| RMSE | 0.2 - 0.4 | Root Mean Square Error (prediction error) |

| F-statistic | > 100 | Statistical significance of the model |

Note: These are representative values for a robust QSAR model and do not correspond to a specific published model for this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[8]

Methodology:

-

Feature Identification: Based on the docked pose of this compound or a set of known active inhibitors, key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified.[20][21]

-

Model Generation: A 3D arrangement of these features is generated to create a pharmacophore model.

-

Virtual Screening: This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired structural features and potential bioactivity.

-

Model Validation: The ability of the pharmacophore model to distinguish between active and inactive compounds is evaluated.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to assess its drug-likeness.[22][23]

Methodology:

Various in silico tools and web servers like SwissADME and pkCSM can be used to predict the ADMET properties of this compound based on its chemical structure.[24][25]

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| Distribution | ||

| VDss (L/kg) | ~0.5 | Moderate distribution in the body. |

| Fraction Unbound | ~0.2 | High plasma protein binding is expected. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | ~0.1 | Moderate rate of clearance from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

Note: These are hypothetical predictions based on the general characteristics of similar compounds and need to be confirmed by specific in silico and in vitro studies.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols for In Silico Prediction Validation

20S Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Human 20S Proteasome

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 2 µL of each this compound dilution. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., bortezomib).

-

Add 98 µL of 20S proteasome solution (e.g., 2 nM) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the fluorogenic substrate (e.g., 100 µM).

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of this compound on α-glucosidase activity.[8][26]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

This compound stock solution (in DMSO)

-

Sodium carbonate (Na₂CO₃) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

Add 50 µL of each this compound dilution to a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acarbose).

-

Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well and incubate at 37°C for 10 minutes.

-

Start the reaction by adding 50 µL of pNPG solution (e.g., 5 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay assesses the ability of this compound to protect host cells from the cytopathic effects of the influenza virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A (H1N1) virus

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

This compound stock solution (in DMSO)

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

-

96-well cell culture plate

Protocol:

-

Seed MDCK cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., oseltamivir).

-

Infect the cells with a predetermined titer of influenza A (H1N1) virus. Include uninfected cell controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Assess cell viability using a suitable assay (e.g., MTT).

-

Calculate the percentage of cell protection and determine the EC50 (half-maximal effective concentration) value of this compound.

Conclusion

This technical guide outlines a robust in silico workflow for the prediction of this compound's bioactivity. By integrating molecular docking, QSAR, and pharmacophore modeling, researchers can gain significant insights into its potential mechanisms of action and identify key structural features for optimization. The prediction of ADMET properties further aids in evaluating its drug-likeness. The provided experimental protocols offer a clear path for the validation of these computational predictions. This comprehensive approach, combining in silico and in vitro methodologies, will accelerate the evaluation of this compound as a promising therapeutic lead for the development of novel anticancer, antiviral, and antihyperglycemic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bbrc.in [bbrc.in]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cadaster.eu [cadaster.eu]

- 10. Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacophore modeling technique applied for the discovery of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. [mdpi.com]

- 26. Pharmacophore model of influenza neuraminidase inhibitors--a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Taxoquinone Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoquinone is a naturally occurring abietane-type diterpenoid that has garnered significant interest within the scientific community due to its diverse pharmacological potential. It has been isolated from various plant sources, including Metasequoia glyptostroboides, Salvia deserti, and Taiwania cryptomerioides.[1] Research has demonstrated that this compound exhibits a range of biological activities, including anticancer, antiviral, antioxidant, and α-glucosidase inhibitory effects. Its anticancer properties are notably linked to the inhibition of the 20S human proteasome, a key component of the ubiquitin-proteasome pathway that regulates critical cellular processes like cell cycle progression, proliferation, and apoptosis.[2][3] This document provides detailed protocols for the extraction and purification of this compound, summarizing key quantitative data and illustrating the experimental workflow and a relevant biological pathway.

Data Presentation

Table 1: Quantitative Data on this compound Extraction and Biological Activity

| Parameter | Value | Source Organism/Assay | Reference |

| Concentration in Plant Material | 12.5 µg/g | Roots of Salvia deserta Schang | [4] |

| Yield from Purification | 152 mg | Metasequoia glyptostroboides | [5] |

| Anticancer Activity (IC50) | 8.2 ± 2.4 µg/mL | 20S Human Proteasome Inhibition | [2][3] |

| Antiviral Activity | Significant effect at 500 µg/mL | H1N1 Influenza Virus on MDCK cell line | [2][3] |

| α-Glucosidase Inhibition | 9.24 - 51.32% | In vitro assay (concentration-dependent) | [6] |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material, such as the floral cones of Metasequoia glyptostroboides or the roots of Salvia deserta.

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

n-Hexane

-

Dichloromethane (DCM)

-

Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Methanol Extraction:

-

Macerate the dried powder of the plant material in methanol at room temperature. The ratio of plant material to solvent may vary, but a common starting point is 1:10 (w/v).

-

Stir or shake the mixture for 24-48 hours.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in deionized water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.[7]

-

Begin by extracting with n-hexane to remove nonpolar compounds. Separate the n-hexane layer.

-

Subsequently, extract the aqueous layer with dichloromethane, followed by chloroform, and finally ethyl acetate.[7]

-

Collect each organic layer separately. This compound is typically found in the less polar fractions like ethyl acetate.[4]

-

Concentrate each fraction using a rotary evaporator to yield the respective partitioned extracts.

-

Purification of this compound

This section outlines the purification of this compound from the crude or partitioned extracts using column chromatography and preparative thin-layer chromatography (TLC).

A. Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., n-hexane-ethyl acetate, hexane-ethyl acetate-methanol)

-

Collection tubes

-

TLC plates (silica gel GF254)

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

-

Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8][9]

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[8]

-

-

Sample Loading:

-

Elution:

-

Begin elution with the least polar solvent system (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). A reported system involves a hexane-ethyl acetate-methanol solvent system.[5]

-

Collect fractions in separate test tubes.[9]

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound).

-

B. Preparative Thin-Layer Chromatography (TLC)

For further purification of the combined fractions from column chromatography.

Materials:

-

Preparative TLC plates (silica gel GF254)

-

Developing chamber

-

Mobile phase (e.g., hexane-ethyl acetate 1:2 v/v)[5]

-

Scraper or spatula

-

Solvent for extraction (e.g., acetone, chloroform)

Procedure:

-

Apply the semi-purified sample as a band onto the preparative TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase. A reported mobile phase is hexane-ethyl acetate (1:2).[5]

-

After development, visualize the bands under a UV lamp.

-

Carefully scrape the band corresponding to this compound from the plate.

-

Extract the compound from the silica gel using a suitable solvent.

-

Filter to remove the silica gel and evaporate the solvent to obtain purified this compound.

C. Crystallization

To obtain high-purity crystalline this compound.

Materials:

-

Purified this compound

-

Appropriate solvent or solvent mixture

-

Heating apparatus (e.g., hot plate)

-

Ice bath

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent.[10][11]

-

Allow the solution to cool slowly to room temperature. Crystals should start to form as the solubility decreases.[10]

-

To maximize yield, further cool the solution in an ice bath.[11]

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.

References

- 1. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. A Diterpenoid this compound from Metasequoia Glyptostroboides with Pharmacological Potential. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. This compound | CAS:21764-41-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chromatography [chem.rochester.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: Synthesis and SAR Studies of Taxoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel Taxoquinone derivatives and their evaluation for Structure-Activity Relationship (SAR) studies. The following sections outline the rationale, synthetic strategies, experimental procedures, and biological evaluation of these compounds, offering a framework for the discovery of new therapeutic agents.

Introduction

This compound, a naturally occurring abietane-type diterpenoid, has been identified as a promising scaffold for drug development due to its potential anticancer and α-glucosidase inhibitory activities.[1][2] To explore and optimize its therapeutic potential, the synthesis and biological evaluation of a focused library of this compound derivatives are crucial. This application note describes a general workflow for the synthesis of such derivatives and the subsequent investigation of their structure-activity relationships. The protocols provided herein are intended to serve as a guide for researchers engaged in the discovery and development of novel quinone-based therapeutics.

Synthesis of this compound Derivatives: A General Workflow

The synthetic workflow for generating a library of this compound derivatives for SAR studies typically involves the isolation of the parent compound, followed by semi-synthetic modifications. A plausible workflow is outlined below.

Putative Signaling Pathway for this compound's Anticancer Activity

While the precise mechanism of action for this compound is still under investigation, related quinone compounds have been shown to exert their cytotoxic effects through the induction of oxidative stress and modulation of key signaling pathways, such as the MAPK/ERK pathway.[3][4] A putative signaling cascade for this compound is illustrated below.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of C7-O-Acyl this compound Derivatives

This protocol describes a general method for the acylation of the C7-hydroxyl group of this compound.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or pyridine (1.2 equivalents) to the solution.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure C7-O-acyl this compound derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of this compound derivatives against a human cancer cell line (e.g., A549, human lung carcinoma).

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO (stock solutions)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound derivatives in the growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

The following table presents hypothetical data for a series of this compound derivatives to illustrate a typical SAR analysis.

| Compound | R¹ (C7-position) | R² (C12-position) | IC₅₀ (µM) on A549 Cells |

| This compound | -OH | -OH | > 50 |

| TQ-1 | -OAc | -OH | 25.3 |

| TQ-2 | -OBz | -OH | 15.8 |

| TQ-3 | -O(CH₂)₂CH₃ | -OH | 18.2 |

| TQ-4 | -OH | -OAc | 42.1 |

| TQ-5 | -OAc | -OAc | 12.5 |

| TQ-6 | -OBz | -OBz | 8.9 |

| TQ-7 | -OCH₃ | -OH | 35.6 |

Interpretation of Hypothetical SAR Data:

-

Modification at the C7-hydroxyl group: Acylation of the C7-hydroxyl group (TQ-1 to TQ-3) appears to enhance cytotoxic activity compared to the parent this compound. The benzoyl group (TQ-2) seems more favorable than the acetyl (TQ-1) or propyl (TQ-3) groups, suggesting that an aromatic moiety at this position may be beneficial for activity.

-

Modification at the C12-hydroxyl group: Acylation at the C12 position alone (TQ-4) shows a modest increase in activity.

-

Disubstitution: Disubstituted derivatives (TQ-5 and TQ-6) exhibit the most potent activity, with the dibenzoyl derivative (TQ-6) being the most active compound in this hypothetical series. This suggests a synergistic effect when both hydroxyl groups are modified.

-

Etherification: Methylation of the C7-hydroxyl group (TQ-7) leads to a decrease in activity compared to acylated derivatives, indicating that an ester linkage might be important for the biological activity.

Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized this compound derivatives.

Conclusion

This application note provides a comprehensive framework for the synthesis and SAR-driven evaluation of novel this compound derivatives. The provided protocols and workflows are intended to be a starting point for researchers to develop potent and selective therapeutic agents based on the this compound scaffold. The hypothetical SAR data underscores the importance of systematic chemical modification to enhance biological activity. Further studies to elucidate the precise mechanism of action of promising lead compounds are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives | MDPI [mdpi.com]

- 3. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxoquinone's Mechanism of Action in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoquinone and its closely related analogue, Taxodione, are naturally occurring diterpenoid quinone methides isolated from Taxodium distichum. These compounds have demonstrated significant anti-tumor properties in various cancer models. This document provides a detailed overview of the mechanism of action of Taxodione (hereafter referred to as this compound unless specified otherwise, due to the prevalence of research on this analogue) in cancer cells, focusing on its role in inducing apoptosis, generating reactive oxygen species (ROS), and influencing key signaling pathways. The information is intended to guide researchers in studying this compound's therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of overwhelming oxidative stress, leading to programmed cell death (apoptosis). The core of its mechanism involves the disruption of mitochondrial function, which triggers a cascade of events culminating in the elimination of cancer cells.

Induction of Reactive Oxygen Species (ROS)

A primary and early event in this compound-treated cancer cells is the significant elevation of intracellular ROS.[1][2][3]

-

Mitochondrial Respiratory Chain Inhibition: this compound targets the mitochondrial respiratory chain, specifically reducing the activities of complex III and V.[2] This inhibition disrupts the electron transport chain, leading to the leakage of electrons and their reaction with molecular oxygen to form superoxide anions and other ROS.

-

Oxidative Stress: The excessive accumulation of ROS creates a state of severe oxidative stress within the cancer cell. Cancer cells, which often have a higher basal level of ROS compared to normal cells, are particularly vulnerable to further ROS induction. This heightened oxidative stress damages cellular components, including lipids, proteins, and DNA.

-

Reversibility with Antioxidants: The apoptotic effects of this compound can be reversed by the use of antioxidants such as N-acetylcysteine (NAC), which directly demonstrates the critical role of ROS in its mechanism of action.[1][2]

Induction of Apoptosis

The ROS-mediated oxidative stress is a potent trigger for apoptosis. This compound activates the intrinsic (mitochondrial) pathway of apoptosis.[3][4]

-

Mitochondrial Pathway Activation: The accumulation of ROS leads to the permeabilization of the mitochondrial membrane.

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial membrane permeabilization.[4]

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine-aspartic proteases (caspases). Specifically, this compound has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase).[4]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[3]

Inhibition of Pro-Survival Signaling Pathways

In addition to inducing direct cellular damage through ROS, this compound also curtails the activity of key signaling pathways that promote cancer cell survival and proliferation.

-

BCR-ABL/STAT5/Akt Pathway in Leukemia: In BCR-ABL-positive leukemia cells, this compound treatment causes the sequestration of the oncoprotein BCR-ABL and its downstream signaling molecules, STAT5 and Akt, within the mitochondrial fraction.[1][2] This relocalization prevents them from exerting their pro-proliferative and anti-apoptotic functions in the cytoplasm and nucleus. This mechanism is particularly significant as it is effective against imatinib-resistant BCR-ABL mutations (T315I).[1][2]

Cell Cycle Arrest